9-Phenylnonanohydroxamic acid
Overview
Description
TCN 213 is a selective, surmountable, glycine-dependent antagonist of the GluN1/GluN2A N-methyl-D-aspartate receptor (NMDAR). This compound is known for its high selectivity towards GluN1/GluN2A over GluN1/GluN2B receptors . It has been widely used in scientific research to monitor the switch in NMDAR expression in developing cortical neurons .
Chemical Reactions Analysis
TCN 213 undergoes various chemical reactions, primarily involving its interaction with glycine and glutamate. The compound acts as a glycine-dependent antagonist, meaning its activity is influenced by the presence of glycine . The major reactions include:
Antagonism of NMDA-evoked currents: TCN 213 antagonizes NMDA-evoked currents in neurons transfected with GluN2A subunits.
Surmountable inhibition: The inhibition by TCN 213 can be overcome by increasing the concentration of glycine.
Scientific Research Applications
TCN 213 has several scientific research applications, particularly in the fields of neuroscience and pharmacology:
Monitoring NMDAR expression: TCN 213 is used to pharmacologically monitor the switch in NMDAR expression in developing cortical neurons.
Electrophysiological studies: The compound is used in two-electrode voltage-clamp recordings to study its pharmacological activity at recombinant NMDA receptors.
Neurotoxicity studies: TCN 213 is employed to assess the NMDA receptor dependency of NMDA-induced excitotoxicity in cortical neurons.
Mechanism of Action
TCN 213 exerts its effects by selectively blocking the GluN1/GluN2A NMDAR. The compound’s antagonism is glycine-dependent but independent of glutamate concentrations in external recording solutions . The inhibition by TCN 213 is surmountable, meaning it can be overcome by increasing the concentration of glycine . The compound binds to a novel allosteric site located at the dimer interface between the GluN1 and GluN2 agonist binding domains, reducing glycine potency .
Comparison with Similar Compounds
TCN 213 is compared with other GluN1/GluN2A receptor antagonists, such as TCN 201. Both compounds are sulfonamide derivatives identified through high-throughput screening . TCN 201 shows submicromolar potency and over 300-fold selectivity to GluN1/GluN2A receptors . The uniqueness of TCN 213 lies in its high selectivity for GluN1/GluN2A over GluN1/GluN2B receptors, making it a valuable tool for studying the developmental switch in NMDAR subunit composition .
Similar Compounds
Properties
CAS No. |
114917-95-2 |
---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
N-hydroxy-9-phenylnonanamide |
InChI |
InChI=1S/C15H23NO2/c17-15(16-18)13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12,18H,1-4,6,9-10,13H2,(H,16,17) |
InChI Key |
QPQXHUPMOXYPRK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCCCCCCC(=O)NO |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCC(=O)NO |
114917-95-2 | |
Synonyms |
9-phenylnonanohydroxamic acid BMY 30094 BMY-30094 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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